![molecular formula C8H15NO3S B2778618 ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate CAS No. 960133-71-5](/img/structure/B2778618.png)

ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate

説明

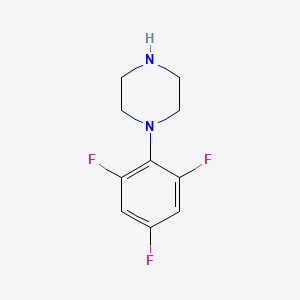

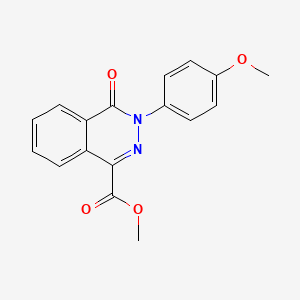

Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate is a complex organic compound. Organic compounds like this often contain functional groups such as esters, ketones, and imines . The (2E) and (R) in the name suggest the presence of stereoisomers, indicating the compound may exist in different forms that are mirror images of each other .

Molecular Structure Analysis

The molecular structure of a compound like ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate would likely involve various types of bonds and functional groups. For instance, the(2E) notation suggests the presence of a double bond with a specific geometric configuration . Chemical Reactions Analysis

Again, while specific reactions involving ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate are not available, compounds with similar functional groups often undergo reactions like oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as boiling point, melting point, solubility, and reactivity can be predicted based on the types of bonds and functional groups present in the molecule .科学的研究の応用

Stereoselective Synthesis

The compound has shown promising results in stereoselective synthesis. For instance, it has been used in diastereoselective aza-Diels–Alder reactions with different dienes, demonstrating high selectivity and yielding optically active non-proteinogenic α-amino acid ethyl esters upon acidic cleavage of the sulfinyl group without racemization (Andreassen et al., 2009).

Reductive Coupling and Synthesis of α-Amino Acids

In the realm of reductive coupling, ethyl (N-Sulfinyl)iminoacetates have been catalyzed by rhodium to afford unsaturated alpha-amino acid esters, showcasing exceptional regio- and stereocontrol. This methodology opens new avenues for the synthesis of amino acid derivatives with high yields and diastereoselectivities (Kong, Cho, & Krische, 2005).

Asymmetric Synthesis of Amines

The versatility of ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate extends to the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, derived from this compound, serve as intermediates for generating a wide array of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, and alpha- and beta-amino acids. This process highlights the compound's role in facilitating nucleophilic additions and subsequent easy cleavage of the tert-butanesulfinyl group (Ellman, Owens, & Tang, 2002).

Applications in Liquid-liquid Extraction

Beyond synthesis, this compound's derivatives have found applications in liquid-liquid extraction processes. For example, the study of organic solvent and ionic liquid mixtures for extracting compounds from aqueous solutions has been facilitated by the compound's properties (Bharti et al., 2018).

Asymmetric Catalysis

Furthermore, the compound has been employed in asymmetric catalysis, particularly in the synthesis of protected arylglycines via the addition of arylboronic acids. This approach results in high yields and diastereoselectivities, demonstrating the compound's effectiveness as an intermediate in producing complex molecules (Beenen, Weix, & Ellman, 2006).

Safety and Hazards

特性

IUPAC Name |

ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/b9-6+/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPAJOSJONRYPT-YSKGHYERSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=N/[S@](=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2778535.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2778537.png)

![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778538.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2778540.png)

![1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2778543.png)

![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2778547.png)